2-thiomorpholin-4-yl-N-[(E)-thiophen-3-ylmethylideneamino]acetamide
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Overview
Description
2-thiomorpholin-4-yl-N-[(E)-thiophen-3-ylmethylideneamino]acetamide is a complex organic compound that features both thiomorpholine and thiophene moieties. These structures are known for their significant roles in medicinal chemistry and material science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-thiomorpholin-4-yl-N-[(E)-thiophen-3-ylmethylideneamino]acetamide typically involves the condensation of thiomorpholine derivatives with thiophene-based aldehydes or ketones. Common synthetic routes include:
Condensation Reaction: This involves reacting thiomorpholine with thiophene-3-carbaldehyde under acidic or basic conditions to form the desired compound.
Microwave-Assisted Synthesis: This method uses microwave irradiation to accelerate the reaction between thiomorpholine and thiophene derivatives, resulting in higher yields and shorter reaction times.
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-thiomorpholin-4-yl-N-[(E)-thiophen-3-ylmethylideneamino]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
2-thiomorpholin-4-yl-N-[(E)-thiophen-3-ylmethylideneamino]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-thiomorpholin-4-yl-N-[(E)-thiophen-3-ylmethylideneamino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiomorpholine moiety can act as a ligand, binding to metal ions or proteins, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(thiomorpholin-4-yl)acetamide
- 2-(thiomorpholin-4-yl)acetic acid
- 2-thiomorpholin-4-yl-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]acetamide
Uniqueness
2-thiomorpholin-4-yl-N-[(E)-thiophen-3-ylmethylideneamino]acetamide stands out due to its unique combination of thiomorpholine and thiophene moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-thiomorpholin-4-yl-N-[(E)-thiophen-3-ylmethylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3OS2/c15-11(8-14-2-5-16-6-3-14)13-12-7-10-1-4-17-9-10/h1,4,7,9H,2-3,5-6,8H2,(H,13,15)/b12-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBOSFCPMKPOCR-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC(=O)NN=CC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCCN1CC(=O)N/N=C/C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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